molecular formula C₁₉₁H₂₈₆F₃N₅₅O₅₉S B1574824 Neuropeptide Y (29-64), amide, human TFA

Neuropeptide Y (29-64), amide, human TFA

Cat. No.: B1574824
M. Wt: 4385.70
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Description

Overview of the Neuropeptide Y (NPY) Family Peptides in Mammalian Systems

The Neuropeptide Y (NPY) family is a group of structurally related peptides that play crucial roles in a wide array of physiological processes in mammals. This family primarily includes Neuropeptide Y (NPY), Peptide YY (PYY), and Pancreatic Polypeptide (PP). nih.govfrontiersin.org These peptides are characterized by a common 36-amino acid structure and a distinctive hairpin-like tertiary fold known as the PP-fold. mdpi.com The name Neuropeptide Y is derived from the single-letter code (Y) for the amino acid tyrosine, as the peptide contains several tyrosine residues, including an amidated C-terminal tyrosine. nih.gov

NPY is one of the most abundant and conserved neuropeptides found in the mammalian central and peripheral nervous systems. mdpi.comresearchgate.net In the brain, it is highly concentrated in regions like the hypothalamus, amygdala, hippocampus, and cerebral cortex. frontiersin.orgnih.gov Peripherally, NPY is often co-localized with norepinephrine (B1679862) in the sympathetic nervous system. frontiersin.orgmdpi.com PYY and PP, in contrast, are primarily found in the endocrine cells of the digestive system. nih.govresearchgate.net PYY is secreted by intestinal L-cells, while PP is synthesized and released from F-cells in the islets of the pancreas, particularly after meals. nih.gov

The members of the NPY family are integral to the gut-brain axis, acting as both neural and endocrine messengers. nih.gov They are involved in the regulation of numerous functions, including:

Food Intake and Energy Homeostasis: NPY is a potent stimulator of food intake (orexigenic), with a particular preference for carbohydrates. nih.gov Conversely, PYY and PP generally signal satiety and reduce food intake. nih.gov

Stress and Anxiety: NPY is recognized for its stress-relieving and anxiolytic properties, playing a role in stress resilience. nih.gov

Cardiovascular Regulation: NPY influences blood pressure and other cardiovascular functions. researchgate.net

Circadian Rhythms: The NPY system is involved in regulating the body's internal clock. researchgate.net

Gastrointestinal Function: In the digestive tract, NPY and PYY can inhibit motility and electrolyte secretion. nih.gov

An important feature of the NPY system is the enzymatic processing of its peptides. NPY and PYY can be cleaved by enzymes like dipeptidyl peptidase 4 (DPP-4), resulting in truncated fragments such as NPY(3-36) and PYY(3-36). nih.gov These fragments often exhibit different binding affinities for the various NPY receptors, adding another layer of complexity to the system's regulatory functions. nih.gov

Table 1: Key Peptides of the Neuropeptide Y Family
PeptidePrimary Site of SynthesisPrimary Function in Energy Homeostasis
Neuropeptide Y (NPY)Central and Peripheral Nervous System (e.g., Hypothalamus) researchgate.netOrexigenic (stimulates food intake) nih.gov
Peptide YY (PYY)Intestinal Endocrine L-cells nih.govAnorexigenic (signals satiety) nih.gov
Pancreatic Polypeptide (PP)Pancreatic F-cells nih.govAnorexigenic (signals satiety) nih.gov

Classification and Characterization of Neuropeptide Y Receptors (Y1, Y2, Y4, Y5, Y6) in Research Contexts

The diverse biological effects of the NPY peptide family are mediated by a group of G-protein coupled receptors (GPCRs). mdpi.com In mammals, five distinct receptor subtypes have been identified and cloned, designated Y1, Y2, Y4, Y5, and Y6. researchgate.net These receptors are coupled to pertussis toxin-sensitive G-proteins (Gi/Go), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.govmdpi.com

Each receptor subtype exhibits a unique tissue distribution and a characteristic profile of binding affinities for the endogenous ligands (NPY, PYY, PP) and their fragments, which is fundamental to their use in research.

Y1 Receptor: The Y1 receptor is widely distributed in the brain and is implicated in several of NPY's most prominent effects, including the stimulation of food intake and anxiolytic (anxiety-reducing) actions. frontiersin.orgnih.gov It binds both full-length NPY and PYY with high affinity but has a low affinity for PP and C-terminal fragments like PYY(3-36). nih.gov

Y2 Receptor: Y2 receptors are found in both the central and peripheral nervous systems, where they often function as presynaptic autoreceptors, inhibiting the release of NPY and other neurotransmitters. Activation of Y2 receptors is sometimes associated with anxiogenic (anxiety-promoting) effects. nih.gov This receptor subtype is preferentially activated by N-terminally truncated fragments, such as PYY(3-36) and NPY(3-36), making these fragments valuable research tools for studying Y2-mediated pathways. nih.gov

Y4 Receptor: The Y4 receptor is most notably activated with high affinity by Pancreatic Polypeptide (PP). nih.gov Its expression in brain regions like the hypothalamus and brainstem allows PP to signal to the brain, contributing to the reduction of food intake. nih.gov

Y5 Receptor: Similar to the Y1 receptor, the Y5 receptor is strongly linked to the orexigenic effects of NPY. frontiersin.orgnih.gov Selective Y5 receptor agonists have been shown to potently promote feeding behaviors in research models. frontiersin.org It is activated by both NPY and PYY. nih.gov

Y6 Receptor: The Y6 receptor is considered a pseudogene in humans and some other primates, meaning it does not produce a functional protein. nih.gov However, it is functional in some other mammalian species, such as mice. nih.gov

The distinct ligand selectivity of these receptors allows researchers to use specific peptides and synthetic analogs to dissect the individual contributions of each receptor subtype to various physiological processes.

Table 2: Neuropeptide Y Receptor Characteristics
ReceptorPrimary Endogenous Agonist(s)Key Role in Research ContextsFragment Selectivity Example
Y1NPY, PYY nih.govFeeding stimulation, anxiolysis frontiersin.orgnih.govHigh affinity for full-length peptides
Y2NPY, PYY, PYY(3-36) nih.govPresynaptic inhibition, satiety signaling nih.govnih.govPreferential binding of N-terminal truncated fragments nih.gov
Y4PP nih.govSatiety signaling nih.govfrontiersin.orgHigh affinity for PP
Y5NPY, PYY nih.govFeeding stimulation frontiersin.orgnih.govActivated by full-length peptides
Y6N/A (human pseudogene) nih.govStudied in non-primate modelsN/A in humans

Historical Development of Neuropeptide Y Research

The journey of Neuropeptide Y research began in 1982 when Tatemoto and Mutt first isolated the 36-amino acid peptide from the porcine hypothalamus. frontiersin.orgnih.gov This discovery marked the identification of a new member of the Pancreatic Polypeptide family, distinguished by its abundance in the brain. nih.govnih.gov

Following its isolation, research quickly established NPY's widespread distribution throughout the central and peripheral nervous systems. nih.gov A pivotal moment in understanding its function came in 1984, when several research groups independently demonstrated that direct administration of NPY into the brains of rats caused a powerful and robust increase in food intake, establishing it as one of the most potent orexigenic factors known. nih.gov

The subsequent years saw the cloning and characterization of the various NPY receptors (Y1, Y2, Y4, Y5, and the non-functional human Y6) throughout the 1990s. This was a critical step, as it provided the molecular tools to understand how NPY and its related peptides, PYY and PP, exerted their diverse effects. The development of receptor-specific agonist and antagonist compounds allowed for more detailed pharmacological studies, helping to delineate the specific roles of each receptor in processes like feeding, anxiety, and cardiovascular control. researchgate.net

Research also uncovered the evolutionary history of the peptide family, with evidence suggesting that the gene duplication giving rise to NPY and PYY occurred in an ancestral vertebrate approximately 450 million years ago. nih.gov This highlights the ancient and conserved nature of this signaling system. nih.gov The ongoing investigation into the NPY system continues to reveal its complex involvement in physiology and its potential implications in various pathological states, including obesity, metabolic syndrome, and mood disorders. frontiersin.orgresearchgate.net

Significance and Context of Neuropeptide Y (29-64), amide, human TFA as a Research Investigational Compound

The nomenclature "this compound" appears to contain a typographical error in the amino acid numbering, as the full-length human Neuropeptide Y peptide consists of only 36 amino acids. mdpi.comresearchgate.net It is highly probable that the intended compound is a C-terminal fragment of NPY, such as Neuropeptide Y (29-36), amide . The "human" designation indicates its sequence matches the human form of the peptide, "amide" refers to the amidation of the C-terminal amino acid, a common post-translational modification for NPY that is crucial for its biological activity, and "TFA" (trifluoroacetic acid) signifies the trifluoroacetate (B77799) salt form in which the synthetic peptide is typically supplied for research purposes to ensure stability and solubility.

In a research context, C-terminal fragments of Neuropeptide Y are significant investigational compounds primarily used to study the function and pharmacology of the Y2 receptor . While full-length NPY (1-36) can activate Y1, Y2, and Y5 receptors, C-terminal fragments exhibit marked selectivity. nih.gov Fragments like NPY(13-36), and by extension shorter C-terminal fragments, are known to be selective agonists for the Y2 receptor subtype, with significantly lower affinity for Y1 and Y5 receptors.

Therefore, a compound like Neuropeptide Y (29-36), amide, would be used in academic research as a tool to:

Selectively activate Y2 receptors: By using a fragment that preferentially binds to Y2 receptors, researchers can isolate and study the specific downstream effects of Y2 activation without the confounding influence of Y1 or Y5 receptor stimulation.

Probe the function of Y2 receptors: These fragments are instrumental in experiments designed to map the anatomical location and physiological roles of Y2 receptors, such as their function as presynaptic autoreceptors that inhibit neurotransmitter release. nih.gov

Characterize receptor pharmacology: Such fragments are used in binding assays and functional studies to determine the affinity and efficacy of new synthetic compounds being developed as potential Y2 receptor agonists or antagonists.

The use of specific fragments like C-terminal NPY derivatives is a cornerstone of pharmacological research into the NPY system, allowing for a precise dissection of the complex and sometimes opposing roles mediated by the different receptor subtypes.

Properties

Molecular Formula

C₁₉₁H₂₈₆F₃N₅₅O₅₉S

Molecular Weight

4385.70

sequence

One Letter Code: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY-NH2

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Neuropeptide Y 29 64 , Amide, Human Tfa

Receptor Binding and Activation Kinetics in Preclinical Models

The interaction of Neuropeptide Y with its receptors is a complex process, with different fragments of the peptide exhibiting varying affinities and selectivities for the different Y-receptor subtypes (Y1, Y2, Y4, Y5). nih.govnih.gov The C-terminal region of NPY is known to be crucial for receptor binding. nih.govjst.go.jpnih.govresearchgate.netnih.gov

Selectivity and Affinity of Neuropeptide Y C-Terminal Fragments for Y-Receptor Subtypes

Studies on various C-terminal fragments of NPY have demonstrated that receptor selectivity is highly dependent on the length and specific amino acid sequence of the fragment. For instance, N-terminally truncated fragments such as NPY(13-36) are known to be selective agonists for the Y2 receptor. nih.gov Conversely, the integrity of both the N- and C-termini of the full-length NPY molecule is generally required for high-affinity binding to the Y1 receptor. nih.gov The C-terminal amide group, in particular, has been shown to be important for Y1 receptor binding. nih.govjst.go.jp

Specific binding affinity data (Ki or IC50 values) for Neuropeptide Y (29-64), amide, human TFA across the range of Y-receptor subtypes are not available in the current scientific literature. Without such data, a precise selectivity and affinity profile cannot be determined.

Comparative Analysis of Agonist and Antagonist Receptor Binding Profiles as Research Tools

The diverse binding profiles of NPY fragments make them valuable tools for dissecting the physiological roles of the different Y-receptor subtypes. Shorter C-terminal fragments can act as selective agonists for certain receptor subtypes, such as the Y2 receptor. nih.gov Furthermore, modifications to the C-terminal sequence have led to the development of antagonists. For example, some modified C-terminal decapeptides have been shown to act as potent antagonists at the Y1 receptor. nih.gov This ability to create both agonists and antagonists from the NPY scaffold highlights the potential for developing highly specific research tools.

The specific agonist or antagonist profile of this compound at each of the Y-receptor subtypes has not been experimentally determined and reported in the scientific literature.

Intracellular Signal Transduction Pathways Mediated by Neuropeptide Y Receptors

Neuropeptide Y receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins. nih.gov Activation of these receptors initiates a cascade of intracellular signaling events that ultimately mediate the diverse physiological effects of NPY.

G-Protein Coupling and Adenylyl Cyclase Modulation

Upon agonist binding, NPY receptors undergo a conformational change that leads to the activation of their associated Gi/o proteins. The activated α-subunit of the G-protein then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.com This inhibition of cAMP production is a hallmark of NPY receptor signaling.

Activation and Regulation of MAPK (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphoinositide 3-Kinase/Akt) Pathways

Beyond the inhibition of adenylyl cyclase, NPY receptor activation can also lead to the stimulation of other critical signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. nih.govnih.govresearchgate.netnih.gov Studies have shown that NPY can promote cell survival and exert neuroprotective effects through the activation of the PI3K/Akt signaling cascade. nih.govnih.govresearchgate.net The activation of the MAPK/ERK pathway is also a known downstream consequence of NPY receptor stimulation and is often linked to cell proliferation and differentiation. nih.gov

Influence on PKA-Dependent (Protein Kinase A) and ERK-Dependent (Extracellular Signal-Regulated Kinase) Transcription

The modulation of intracellular signaling pathways by NPY ultimately impacts gene expression through the regulation of transcription factors. The decrease in cAMP levels resulting from adenylyl cyclase inhibition leads to reduced activity of Protein Kinase A (PKA), a key downstream effector of cAMP. This can alter the phosphorylation state and activity of various transcription factors. Conversely, the activation of the MAPK/ERK pathway can lead to the phosphorylation and activation of transcription factors that promote the expression of genes involved in cellular processes such as growth and plasticity. researchgate.net

While these are the established signaling pathways for the NPY system, specific studies demonstrating that the binding of this compound to a Y-receptor subtype directly initiates these cascades are currently lacking in the scientific literature.

Modulation of Cellular Ion Channels (e.g., Calcium and Potassium Channels)

While direct research specifically investigating the modulation of ion channels by this compound is limited, studies on the full-length Neuropeptide Y (NPY) and its C-terminal fragments provide significant insights into its likely mechanisms of action. It is important to note that the following information is based on studies of the broader NPY family and may not be directly attributable to the specific (29-64) fragment without further research.

Calcium Channels: Full-length NPY is known to inhibit voltage-sensitive calcium channels (VSCCs), particularly the N-type and P/Q-type channels, in various neuronal populations. medchemexpress.comnih.gov This inhibition is a key mechanism for its presynaptic inhibitory effects on neurotransmitter release. The action is mediated through G-protein coupled Y receptors, leading to a reduction in calcium influx that is critical for synaptic vesicle fusion. medchemexpress.com Given that C-terminal fragments of NPY can exert biological effects, it is plausible that Neuropeptide Y (29-64) could also participate in the modulation of these calcium channels, potentially contributing to neuroprotective effects by preventing excessive calcium entry during excitotoxic conditions.

Potassium Channels: NPY has been shown to activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels in several brain regions, including the thalamus and amygdala. nih.govnih.gov This activation leads to membrane hyperpolarization and a decrease in neuronal excitability. The effect is primarily mediated through Y1 receptors and involves the direct binding of G-protein βγ subunits to the GIRK channels. nih.govfrontiersin.org The activation of GIRK channels by NPY is a crucial component of its anxiolytic and neuromodulatory functions. It is conceivable that Neuropeptide Y (29-64), as a significant fragment of NPY, could share this ability to modulate GIRK channel activity, thereby influencing neuronal firing rates and synaptic integration.

Interactive Data Table: Postulated Ion Channel Modulation by Neuropeptide Y Fragments
Ion Channel TypePostulated Effect of NPY FragmentsPrimary NPY Receptor Involved (in full-length NPY studies)Downstream Effect
N-type Calcium ChannelInhibitionY2Reduced neurotransmitter release
P/Q-type Calcium ChannelInhibitionY2Reduced neurotransmitter release
G-protein-coupled inwardly-rectifying potassium (GIRK) channelActivationY1Neuronal hyperpolarization, decreased excitability

Research on Gene Expression and Proteomic Changes Induced by this compound

Research has demonstrated that this compound can significantly influence gene expression and the proteomic profile of neuronal cells, particularly in the context of neuroprotection.

A key area of investigation has been its effect on Nerve Growth Factor (NGF). In a study utilizing primary cortical neurons, pretreatment with NPY (in a form synonymous with the 29-64 amide fragment in some commercial sources) was shown to counteract the toxic effects of the amyloid-beta (Aβ) peptide, a key player in Alzheimer's disease. nih.govglpbio.com This neuroprotective effect was associated with a notable modulation of NGF expression. Specifically, pretreatment with NPY increased the synthesis of NGF protein while concurrently reducing the levels of NGF mRNA. nih.gov This suggests a complex regulatory mechanism where the peptide may enhance the translational efficiency or stability of NGF protein while feedback-inhibiting its gene transcription. nih.gov The restoration of NGF release in neurons exposed to Aβ toxicity further underscores the therapeutic potential of this NPY fragment. nih.govglpbio.com

While comprehensive proteomic studies specifically on Neuropeptide Y (29-64) are not widely available, the observed changes in NGF levels strongly suggest that this peptide can induce significant alterations in the cellular proteome. Future research employing techniques like mass spectrometry-based proteomics will be crucial to fully elucidate the global changes in protein expression and identify the signaling pathways modulated by this compound.

Interactive Data Table: Effect of this compound on NGF in Cortical Neurons
ParameterEffect of Aβ (25-35)Effect of NPY (29-64) Pretreatment followed by Aβ (25-35)Reference
NGF Protein Synthesis ReducedIncreased nih.gov
NGF mRNA Expression IncreasedReduced nih.gov
NGF Release ReducedRestored towards normal levels nih.govglpbio.com

Proteolytic Processing and Functional Implications of Neuropeptide Y Fragments in Research Models

The generation and function of Neuropeptide Y fragments are governed by a series of precise proteolytic events, starting from the precursor protein, pro-Neuropeptide Y (pro-NPY).

The mature, full-length Neuropeptide Y (1-36) is itself a product of the cleavage of pro-NPY. This initial processing is carried out by prohormone convertases, primarily PC1/3 and PC2, which cleave pro-NPY at a specific dibasic site (Lys-Arg). nih.govresearchgate.net This cleavage liberates the NPY (1-39) peptide, which is then further processed to the active 36-amino-acid form. The mature NPY (1-36) is what is often referred to as Neuropeptide Y (29-64), amide, human in the context of the full prepro-NPY sequence.

Once formed, the full-length NPY can be further metabolized by other peptidases, leading to the generation of various C-terminal and N-terminal fragments. One of the key enzymes involved in this process is neprilysin (NEP), a neutral endopeptidase. nih.gov Mass spectrometry analyses have shown that neprilysin can cleave NPY to produce C-terminal fragments such as NPY (21-36) and NPY (31-36). nih.gov

Functionally, these C-terminal fragments of NPY have been shown to possess significant biological activity. In research models of Alzheimer's disease, these amidated C-terminal fragments have demonstrated neuroprotective effects, shielding neurons from the toxicity of amyloid-beta. nih.gov This suggests that the proteolytic processing of NPY is not merely a degradation pathway but also a mechanism for generating functionally distinct bioactive peptides. The neuroprotective properties of these fragments highlight their potential as therapeutic agents in neurodegenerative disorders.

Interactive Data Table: Enzymes Involved in Neuropeptide Y Processing
EnzymeSubstrateGenerated Fragment(s)Functional ImplicationReference
Prohormone Convertase 1/3 (PC1/3) pro-Neuropeptide YNeuropeptide Y (1-39)Generation of the primary NPY peptide nih.govresearchgate.net
Prohormone Convertase 2 (PC2) pro-Neuropeptide YNeuropeptide Y (1-39)Generation of the primary NPY peptide nih.govresearchgate.net
Neprilysin (NEP) Neuropeptide Y (1-36)NPY (21-36), NPY (31-36)Generation of neuroprotective C-terminal fragments nih.gov

Compound Names Mentioned in this Article

this compound

Neuropeptide Y (NPY)

Neuropeptide Y (1-36)

Neuropeptide Y (1-39)

Neuropeptide Y (21-36)

Neuropeptide Y (31-36)

Amyloid-beta (Aβ)

Amyloid-beta (25-35)

Nerve Growth Factor (NGF)

pro-Neuropeptide Y (pro-NPY)

Physiological and Pathophysiological Roles of Neuropeptide Y 29 64 , Amide, Human Tfa in Preclinical Animal and in Vitro Models

Central Nervous System Research Applications of Neuropeptide Y (29-64), amide, human TFA

Neuropeptide Y (NPY) is a 36-amino acid peptide that is abundantly expressed in the central and peripheral nervous systems. nih.gov C-terminal fragments of NPY, such as this compound, are generated by the activity of enzymes like neprilysin and have been a focus of research for their potential neuroprotective roles. nih.gov These fragments are investigated for their therapeutic potential in various neurological conditions, leveraging their ability to interact with specific NPY receptors. nih.govnih.gov

In the context of Alzheimer's disease research, the accumulation of amyloid-beta (Aβ) peptides is a key pathological hallmark that leads to neuronal damage. nih.gov Preclinical studies using in vitro models have demonstrated that NPY and its C-terminal fragments can exert significant neuroprotective effects against Aβ-induced toxicity. nih.govmedchemexpress.com

Research using primary human cortical neurons has shown that amidated C-terminal fragments of NPY, such as the (29-64) fragment, can protect these neurons from the toxic effects of Aβ. nih.gov In one study, pretreatment of rat cortical neurons with NPY (29-64), amide, human TFA was found to counteract the toxicity induced by the Aβ fragment 25-35. medchemexpress.com Specifically, concentrations as low as 0.5 µM and 1 µM of NPY were effective in promoting neuronal survival against Aβ exposure. medchemexpress.com A 2 µM concentration of NPY was shown to completely abolish the toxic effects of Aβ₂₅₋₃₅ after 24 and 48 hours of exposure. medchemexpress.com This protective action is linked to the inhibition of intracellular oxidative stress, such as Aβ-induced lipid peroxidation. nih.gov These findings highlight the potential of NPY fragments to mitigate the neuronal damage characteristic of Alzheimer's disease. nih.gov

Table 1: Effect of Neuropeptide Y (human) Pretreatment on Neuronal Survival in the Presence of Amyloid-Beta (Aβ) Toxicity

Pretreatment ConcentrationExposure AgentDuration (hours)Observed Effect on Neuronal SurvivalReference
0.5 µM NPYAβ₂₅₋₃₅ (50 µM)48Protective effect observed medchemexpress.com
1 µM NPYAβ₂₅₋₃₅ (50 µM)48Protective effect observed medchemexpress.com
2 µM NPYAβ₂₅₋₃₅ (50 µM)24Abolished toxic effects medchemexpress.com
2 µM NPYAβ₂₅₋₃₅ (50 µM)48Abolished toxic effects medchemexpress.com

Nerve Growth Factor (NGF) is a crucial neurotrophin that supports the survival and function of cholinergic neurons, which are known to degenerate in Alzheimer's disease. nih.govnih.gov Research indicates that NPY and its fragments can influence the production and release of NGF, suggesting another mechanism for their neuroprotective effects. nih.govnih.gov

In a study involving rat cortical neurons exposed to the toxic Aβ₂₅₋₃₅ fragment, pretreatment with NPY (29-64), amide, human TFA was shown to re-establish the synthesis and release of NGF. nih.govmedchemexpress.com While Aβ exposure typically disrupts NGF homeostasis, the presence of the NPY fragment not only protected the neurons but also restored NGF release and increased its intracellular synthesis. nih.govmedchemexpress.com Interestingly, this restoration of NGF release was accompanied by a decrease in NGF mRNA expression, suggesting a complex regulatory feedback mechanism. nih.govmedchemexpress.com This modulation of neurotrophin levels is a significant finding, as maintaining adequate NGF support is critical for neuronal health, particularly in neurodegenerative contexts. nih.govmdpi.com

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases. nih.govmdpi.com Several studies have demonstrated that NPY can provide neuroprotection against glutamate-induced excitotoxicity in different brain regions, including the hippocampus, cortex, and retina. nih.govnih.gov

This neuroprotective effect is mediated through the activation of NPY receptors, particularly the Y2 and Y5 subtypes. nih.govnih.gov In vitro studies on human neuroblastoma SH-SY5Y cells have shown that NPY treatment can alleviate the cytotoxic effects of high glutamate concentrations. nih.gov NPY was found to inhibit the glutamate-induced activation of the ERK1/2 signaling pathway in a dose-dependent manner. nih.gov Furthermore, NPY treatment suppressed the activation of pro-apoptotic proteins like JNK, which are typically induced by glutamate toxicity. nih.gov These findings suggest that NPY and its fragments can protect neurons by modulating key signaling pathways involved in cell death and survival, thereby reducing the damage caused by excessive glutamate stimulation. nih.govnih.gov

Table 2: Effect of Neuropeptide Y on Glutamate-Induced Signaling Pathways in SH-SY5Y Cells

ConditionTarget PathwayDuration (hours)Observed EffectReference
Glutamate + NPYERK1/2 Phosphorylation12 & 24Significant dose-dependent inhibition nih.gov
Glutamate + NPYJNK Phosphorylation12Significant dose-dependent decrease nih.gov

Neurogenesis, the process of generating new neurons, persists in specific regions of the adult brain, such as the subgranular zone of the dentate gyrus in the hippocampus. nih.govresearchgate.net NPY has been identified as a significant modulator of this process, particularly influencing the proliferation of neural precursor cells (NPCs). nih.govnih.gov

Studies in animal models of Alzheimer's disease have shown that increasing NPY levels in the brain can lead to a significant increase in the proliferation of NPCs in the hippocampus. nih.gov This pro-proliferative effect appears to be primarily mediated through the NPY Y1 receptor. researchgate.netnih.gov Research has demonstrated that NPY can promote the self-renewal of neural progenitors in the dentate gyrus. nih.gov For instance, in postnatal rat-derived dentate gyrus cell cultures, the application of NPY led to an increase in total cell numbers and cell proliferation. nih.gov While NPY robustly stimulates the proliferation of these precursor cells, it has been observed that this does not necessarily lead to a corresponding increase in their differentiation into mature neurons in the hippocampus. nih.gov This suggests that while NPY is a potent stimulator of NPC proliferation, other factors may be required to guide their subsequent differentiation and integration into existing neural circuits. nih.govfrontiersin.org

Neurogenesis and Neuronal Differentiation Research

Role in Axon Sprouting and Neuronal Development Investigations

Neuropeptide Y (NPY) and its fragments play a significant role in neuroprotection and neuronal development, as demonstrated in various preclinical models. NPY is involved in modulating adult neurogenesis, particularly in the dentate gyrus of the hippocampus, and influences cell migration, proliferation, and differentiation. nih.gov The peptide promotes axon sprouting and neuronal differentiation through the activation of the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) pathway. nih.gov

In vitro studies have highlighted the neuroprotective capabilities of C-terminal fragments of NPY. Research has shown that amidated C-terminal fragments of NPY can protect primary human cortical neurons from the toxic effects of β-Amyloid (Aβ), a protein fragment central to the pathology of Alzheimer's disease. nih.govnih.govnih.gov Specifically, the compound this compound has been shown to protect rat cortical neurons from toxicity induced by the Aβ fragment 25-35. medchemexpress.commolnova.commolnova.cn This protective effect was observed at various concentrations, with pretreatment restoring neuronal survival. molnova.commolnova.cn

Furthermore, investigations into the mechanism of this neuroprotection found that pretreatment with this compound, can re-establish the synthesis and release of Nerve Growth Factor (NGF) in cortical neurons exposed to Aβ toxicity. medchemexpress.commolnova.com NPY and its fragments also appear to interact with other neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which is crucial for neuronal survival and growth. nih.govnih.gov NPY can positively regulate BDNF expression in rat cortical neurons, further contributing to its neuroprotective profile. nih.gov

Model SystemCompoundObserved EffectReference
Primary Rat Cortical NeuronsThis compoundProtected neurons from Aβ25-35 toxicity. molnova.commolnova.cn
Primary Rat Cortical NeuronsThis compoundRestored synthesis and release of Nerve Growth Factor (NGF). medchemexpress.commolnova.com
Primary Human Cortical NeuronsAmidated C-terminal NPY fragmentsProtected neurons from Aβ toxicity. nih.govnih.gov
APP Transgenic MiceAmidated C-terminal NPY fragmentsPrevented neuronal degeneration. nih.gov

Behavioral Research on Stress and Anxiety Responses in Animal Models

The NPY system is a critical modulator of stress and anxiety, with extensive research in animal models demonstrating its potent anxiolytic (anxiety-reducing) and stress-buffering properties. nih.govnih.gov Exogenous administration of NPY has been found to prevent the negative behavioral consequences of stress, and it is considered a key factor in stress resilience. nih.gov These effects are observed across a wide range of animal models, suggesting that NPY acts on a core mechanism of emotional regulation. nih.gov

The anxiolytic actions of NPY are primarily mediated by the Y1 receptor subtype. nih.govnih.gov Studies using selective Y1 receptor agonists have successfully mimicked the anti-stress effects of NPY, while Y1 receptor antagonists can block these effects or even be anxiogenic on their own. nih.govnih.gov Key brain regions implicated in mediating these effects include the amygdala, hippocampus, septum, and locus coeruleus. nih.gov For instance, NPY infusion into the basolateral amygdala can inhibit fear-potentiated startle responses in rodents. nih.gov

Conversely, research in genetically modified animals shows that inactivation of NPY signaling leads to increased emotionality and anxiety-like behaviors. nih.gov Lower levels of NPY have been correlated with reduced resilience to stress. sciencedaily.com In preclinical models of post-traumatic stress disorder (PTSD), such as the single prolonged stress (SPS) model in rats, intranasal administration of NPY or a Y1 receptor agonist was shown to reduce anxiety and prevent the emergence of depressive-like behaviors. nih.govmdpi.com This body of research points to the NPY system, particularly signaling through the Y1 receptor, as a fundamental pathway for coping with stress and mitigating anxiety. nih.govresearchgate.net

Animal ModelModulationBehavioral OutcomeMediating Receptor(s)Reference
Rat (various stress models)Exogenous NPY administrationAnxiolytic and anti-stress effectsY1 nih.govnih.gov
RodentCentral NPY administrationInhibition of fear-potentiated startleNot specified nih.gov
Genetically modified animalsInactivation of NPY transmissionIncreased emotionality/anxietyNot specified nih.gov
Rat (SPS model of PTSD)Intranasal NPY Y1R agonistPrevention of depressive-like behaviorY1 mdpi.com
RodentBlockade of Y2 receptorsAnti-stress effects (presumed increase in endogenous NPY)Y2 (antagonist) nih.gov

Modulation of Energy Homeostasis and Feeding Behavior in Animal Models

Neuropeptide Y is one of the most powerful orexigenic (appetite-stimulating) peptides identified in the brain. nih.gov The hypothalamus is the central hub for NPY's regulation of energy balance. nih.govnih.gov Research has firmly established a pathway involving two key neuronal populations in the arcuate nucleus (ARC) of the hypothalamus that control feeding. scielo.br One population co-expresses NPY and Agouti-related protein (AgRP) and robustly stimulates food intake, while the other co-expresses pro-opiomelanocortin (POMC) and cocaine- and amphetamine-related transcript (CART) and inhibits food intake. scielo.br

NPY/AgRP neurons in the ARC project to other critical hypothalamic areas, including the paraventricular nucleus (PVN), ventromedial nucleus (VMN), and dorsomedial nucleus (DMN). nih.govscielo.br When NPY is released from these neurons, it acts predominantly on Y1 and Y5 receptors in these target nuclei to drive feeding behavior. nih.govscielo.br In the PVN, NPY inhibits anorexigenic neurons, such as those that release corticotropin-releasing factor (CRF) and oxytocin, thereby removing the "brake" on food intake. nih.gov Furthermore, NPY released from AgRP neurons can directly inhibit the adjacent anorexigenic POMC neurons, ensuring a coordinated push towards a positive energy balance. youtube.com The activity of these ARC neurons is modulated by peripheral signals like leptin and ghrelin, which inform the brain about the body's energy status. youtube.comencyclopedia.pub

Hypothalamic NucleusRole in NPY-Mediated FeedingKey ReceptorsReference
Arcuate Nucleus (ARC)Site of NPY/AgRP synthesis; integrates peripheral energy signals.Not specified nih.govscielo.br
Paraventricular Nucleus (PVN)Receives NPY projections from ARC; NPY inhibits anorexigenic neurons here.Y1, Y5 nih.govnih.gov
Dorsomedial Nucleus (DMN)Receives NPY projections; involved in the feeding response.Not specified nih.govscielo.br
Ventromedial Nucleus (VMN)Receives NPY projections; involved in the feeding response.Not specified nih.gov

Beyond simply initiating eating, NPY profoundly alters the structure and duration of feeding behavior. nih.gov In animal models, central administration of NPY decreases the latency to begin eating, increases the motivation to obtain food, and significantly augments the total amount of food consumed. nih.gov A key mechanism through which NPY achieves this is by delaying the onset of satiety. nih.govnih.gov

Parameter of Feeding BehaviorEffect of Central NPY Administration in RatsReference
Latency to EatDecreased nih.gov
Total Ingestion TimeIncreased nih.gov
Total Volume ConsumedIncreased nih.gov
Number of Licking BoutsIncreased nih.gov
Mean Bout Size and DurationDecreased nih.gov
SatietyDelayed / Attenuated nih.govnih.gov

Investigation of Pain Modulation Pathways

The NPY system is an important component of the body's endogenous pain control pathways, particularly at the level of the spinal cord. arxiv.org The dorsal horn of the spinal cord is a critical site for gating and modulating incoming pain signals from the periphery. arxiv.orgfrontiersin.org Numerous preclinical studies have shown that intrathecal (spinal) administration of NPY produces significant analgesia in animal models of chronic pain, including neuropathic and inflammatory pain states. arxiv.orgnih.gov

The analgesic effects of NPY are mediated by its action on Y1 and Y2 receptors, which are expressed on different neuronal populations within the superficial laminae of the dorsal horn. arxiv.org A key mechanism involves the NPY Y1 receptor. nih.gov Research has demonstrated that Y1-expressing inhibitory interneurons in the dorsal horn are both necessary and sufficient for the expression of neuropathic pain-like behaviors. nih.gov The application of NPY or a selective Y1 receptor agonist, such as [Leu31, Pro34]-NPY, inhibits the excitability of these specific interneurons, resulting in a reduction of pain hypersensitivity. nih.gov

Further investigation has revealed that the analgesic effect of Y1 agonism is specifically mediated by actions on a subpopulation of these interneurons that co-express gastrin-releasing peptide (Grp). nih.gov Chemogenetic activation of NPY-expressing inhibitory interneurons has also been shown to reduce behavioral signs of acute, inflammatory, and neuropathic pain, confirming that this neuronal population acts as a gate to suppress pain transmission at the spinal level. nih.gov These findings identify the spinal NPY-Y1 receptor system as a promising target for the development of novel analgesic therapies. arxiv.orgnih.gov

Pain Model (Animal)Compound/MethodSite of ActionObserved EffectReference
Neuropathic, Inflammatory, Post-operative PainIntrathecal NPYSpinal Cord Dorsal HornAnalgesia arxiv.org
Neuropathic Pain (Nerve Injury)Intrathecal Y1 agonist ([Leu31, Pro34]-NPY)Y1 receptors on Grp-expressing interneuronsReduced mechanical allodynia nih.gov
Inflammatory and Neuropathic PainChemogenetic activation of NPY-INsSpinal Cord Dorsal HornReduced behavioral signs of pain nih.gov
Neuropathic PainInhibition of Y1-INsSpinal Cord Dorsal HornReduced neuropathic hypersensitivity nih.gov
Supraspinal Pain Processing in Brain Regions

Neuropeptide Y plays a complex role in the modulation of pain at the supraspinal level, with research pointing to both pro- and anti-nociceptive effects mediated by different receptors in various brain regions. arxiv.org While its inhibitory effects at the spinal cord level are well-documented, its function in the brain is more intricate. acs.org

Key brain regions involved in pain processing, such as the periaqueductal gray (PAG), nucleus accumbens, and amygdala, are influenced by NPY signaling. acs.org In the periaqueductal gray, a critical site for descending pain modulation, direct administration of NPY or a Y1 receptor agonist has been shown to increase the threshold for withdrawal from thermal and mechanical stimuli, indicating an analgesic effect. acs.org

The nucleus accumbens, a brain area associated with reward and motivation, is also implicated in pain modulation. acs.org Infusion of NPY into this region has been found to produce a dose-dependent increase in mechanical and thermal withdrawal thresholds, an effect that is blocked by a Y1 receptor antagonist. acs.org Furthermore, studies using models of inflammatory pain have shown that Y1 receptor agonists, but not Y2 receptor agonists, can reduce mechanical and thermal hypersensitivity when administered directly into the nucleus accumbens. acs.org

Brain RegionNPY Receptor(s) InvolvedObserved Effect in Preclinical Models
Periaqueductal Gray (PAG) Y1Increased withdrawal thresholds to thermal and mechanical stimuli (analgesia). acs.org
Nucleus Accumbens Y1Increased mechanical and thermal withdrawal thresholds; reduced inflammatory hypersensitivity. acs.org
Amygdala Y2Implicated in neuropathic pain-like behaviors. acs.orgnih.gov

Role in Neuroendocrine Regulation, such as Hypothalamic Hormone Release

Neuropeptide Y is a significant regulator of the hypothalamic-pituitary-adrenal (HPA) axis and other neuroendocrine functions. nih.gov It is one of the most potent known stimulants of food intake and is deeply involved in energy homeostasis, interacting with other hypothalamic peptides to regulate appetite and energy expenditure. nih.govnih.gov

Within the hypothalamus, NPY-expressing neurons in the arcuate nucleus play a critical role. nih.gov These neurons stimulate food intake and decrease energy expenditure. nih.gov They also exert control over adjacent neurons that express pro-opiomelanocortin (POMC), which have the opposite effect of decreasing food intake. nih.gov

A primary role of hypothalamic NPY in neuroendocrine regulation is its ability to stimulate the release of Adrenocorticotrophic hormone (ACTH) from the pituitary gland. nih.gov This effect is largely mediated by Corticotropin-Releasing Hormone (CRH). nih.gov Studies have shown that NPY immunoreactive nerve terminals form synaptic connections with CRH-producing neurons in the paraventricular nucleus (PVN) of the hypothalamus. nih.gov In vitro experiments using hypothalamic explants have demonstrated that NPY can directly evoke the release of CRH. nih.gov Consequently, the administration of NPY into the brain ventricles of rats leads to a marked increase in plasma ACTH levels, an effect that is significantly blunted by a CRH antagonist. nih.gov This indicates that NPY's influence on the HPA axis is primarily channeled through the stimulation of hypothalamic CRH release. nih.gov

Hypothalamic SystemInteraction with NPYConsequence of NPY Action
Hypothalamic-Pituitary-Adrenal (HPA) Axis NPY stimulates CRH neurons in the paraventricular nucleus (PVN). nih.govIncreased release of CRH, leading to subsequent release of ACTH from the pituitary. nih.gov
Energy Homeostasis (Arcuate Nucleus) NPY/AgRP neurons are activated.Increased food intake and decreased energy expenditure. nih.gov
Energy Homeostasis (Arcuate Nucleus) NPY neurons inhibit POMC neurons.Suppression of signals that decrease food intake. nih.gov

Influence on Synaptic Plasticity and Neurotransmitter Release

Neuropeptide Y exerts a significant modulatory influence on synaptic transmission and plasticity, often with opposing effects mediated by different receptor subtypes. nih.gov It is known to reduce excitatory synaptic transmission in many areas of the central nervous system. pnas.org

Research in the nucleus accumbens reveals a cell-type-specific regulation of excitatory synaptic transmission by NPY receptors. nih.gov At excitatory synapses onto dopamine (B1211576) D1 receptor-expressing medium spiny neurons (D1+ MSNs), activation of the Y1 receptor enhances transmission, while Y2 receptor activation suppresses it. nih.gov Conversely, at excitatory synapses onto D1-negative MSNs, Y5 receptor activation enhances transmission, while the Y2 receptor again mediates suppression. nih.gov The Y2 receptor is often located presynaptically on neurons that contain NPY, where it functions as an autoreceptor to negatively regulate NPY release. nih.gov

In the context of cardiac neuro-effector junctions, NPY released from sympathetic nerves can bind to presynaptic Y2 receptors on parasympathetic nerve terminals. nih.govnih.gov This activation inhibits the release of acetylcholine (B1216132), thereby reducing vagal-induced bradycardia (slowing of the heart rate). nih.govnih.gov This action appears to be mediated through a protein kinase C-dependent pathway. nih.gov

Brain/Tissue RegionNPY Receptor(s)Effect on Neurotransmission
Neocortex UnspecifiedLong-lasting increase of GABAergic transmission onto pyramidal neurons. pnas.org
Nucleus Accumbens (D1+ MSNs) Y1Enhances excitatory transmission. nih.gov
Y2Suppresses excitatory transmission. nih.gov
Nucleus Accumbens (D1- MSNs) Y5Enhances excitatory transmission. nih.gov
Y2Suppresses excitatory transmission. nih.gov
Cardiac Parasympathetic Nerves Y2Presynaptic inhibition of acetylcholine release. nih.govnih.gov

Cardiovascular System Research Applications

NPY is the most abundant peptide in the heart and is co-localized with norepinephrine (B1679862) in sympathetic nerves innervating the cardiovascular system. ahajournals.orgfrontiersin.org It plays a significant, albeit sometimes contradictory, role in cardiovascular physiology and pathophysiology, including hypertension, myocardial infarction, and atherosclerosis. frontiersin.org

Vasoconstriction and Vascular Tone Modulation Studies

Neuropeptide Y is a potent vasoconstrictor, an effect primarily mediated by the Y1 receptor located on vascular smooth muscle cells. frontiersin.orgpnas.org It can cause potent and prolonged vasoconstriction, contributing to the regulation of vascular tone, particularly under conditions of high sympathetic nerve activity. nih.govplos.org

In preclinical studies, NPY has been shown to work synergistically with other vasoconstrictors like norepinephrine to modulate vascular tone. frontiersin.orge-century.us Even at sub-constrictor doses, NPY can potentiate the vasoconstrictor effects of norepinephrine. nih.gov This synergistic action is significant because NPY and norepinephrine are co-released from sympathetic nerve terminals during periods of high sympathetic activation. e-century.usahajournals.org

Research on mesenteric resistance arteries from spontaneously hypertensive rats (SHR) suggests that both Y1 and Y2 receptors contribute to neurogenic contraction. nih.gov In this model, the enhanced neurogenic contraction observed in hypertensive animals appears to involve both an increased content of NPY in the arteries and altered activation of Y1 and Y2 receptors. nih.gov In human coronary microvasculature, immunohistochemistry has confirmed the presence of Y1 receptors on vascular smooth muscle, and functional studies show NPY causes vasoconstriction via these receptors. oup.com

Cardiac Remodeling and Myocardial Function Research

The role of NPY in cardiac remodeling and myocardial function following injury, such as a myocardial infarction (MI), is complex, with studies demonstrating both detrimental and protective effects. frontiersin.orgnih.gov

During high-stress events like an MI, a surge in sympathetic activity leads to the release of NPY, which can act as a potent vasoconstrictor, potentially exacerbating myocardial ischemia. ahajournals.orgnih.gov Indeed, high levels of NPY measured in patients at the time of an MI have been correlated with coronary microvascular dysfunction, larger infarct size, and a worse prognosis. ahajournals.orgoup.comnih.gov Long-term administration of NPY has also been shown to cause cardiac hypertrophy. nih.gov

Conversely, other research points to a beneficial role for NPY. nih.gov Studies in NPY knockout mice subjected to MI revealed that the absence of NPY led to more severe cardiac dysfunction, larger infarcts, increased inflammation and fibrosis, and impaired angiogenesis. nih.gov These negative outcomes were reversed by the administration of exogenous NPY, suggesting a protective effect. nih.gov This beneficial action appears to be mediated through the Y1 receptor and involves inhibiting excessive inflammation, promoting a shift towards reparative M2 macrophages, and enhancing angiogenesis while reducing apoptosis. nih.gov In cultured cardiomyocytes, NPY has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, which are involved in cell growth, via Y5 receptors. pnas.org Furthermore, NPY can inhibit the release of acetylcholine from parasympathetic nerves via Y2 receptors, which limits bradycardia. nih.gov

Angiogenesis Studies in Preclinical Contexts

NPY is recognized as a potent angiogenic factor, promoting the formation of new blood vessels from pre-existing ones. pnas.orgahajournals.org Its potency and efficacy in stimulating angiogenesis in vitro have been found to be comparable to well-known growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). ahajournals.orgnih.govjci.org

The primary receptor mediating the angiogenic effects of NPY is the Y2 receptor. ahajournals.orgahajournals.orgahajournals.org Activation of Y2 receptors stimulates endothelial cell proliferation, migration, and differentiation into capillary-like tubes. nih.govahajournals.org In mouse models, NPY failed to induce angiogenesis in Y2 receptor-null mice, confirming the critical role of this receptor subtype. pnas.org Furthermore, Y2 receptors have been found to be widely expressed on newly formed blood vessels induced not only by NPY but also by FGF-2 and VEGF, suggesting a general role for NPY signaling in angiogenesis. pnas.org

The mechanism of NPY-induced angiogenesis may involve the release of other growth factors. nih.gov Studies suggest that NPY's angiogenic properties are partly mediated by the release of VEGF. nih.govjci.org In some experimental models, the angiogenic actions of NPY were blocked by an antibody that neutralizes a VEGF receptor, further supporting the link between NPY and VEGF pathways. jci.org While Y1 receptors are also expressed on endothelial cells, the Y2 receptor appears to be the main driver of NPY's angiogenic activity. ahajournals.orgahajournals.org Some research also implicates Y5 receptors in NPY-stimulated angiogenesis. jci.org

Cardiovascular ProcessNPY Receptor(s)Key Findings in Preclinical Models
Vasoconstriction Y1, Y2Y1 activation on vascular smooth muscle causes potent vasoconstriction. frontiersin.orgpnas.org Both Y1 and Y2 contribute to neurogenic contraction in hypertensive models. nih.gov
Cardiac Remodeling Y1, Y2, Y5High NPY levels post-MI are linked to microvascular dysfunction (via Y1). oup.com NPY can also be protective post-MI by reducing inflammation and fibrosis (via Y1). nih.gov NPY activates growth pathways in cardiomyocytes (via Y5) and modulates heart rate (via Y2). nih.govpnas.org
Angiogenesis Y2, Y5NPY potently stimulates new blood vessel formation, primarily via Y2 receptors. pnas.orgahajournals.org The effect is comparable to VEGF and bFGF and may be mediated in part by VEGF release. nih.govjci.org

Role in Sympathetic and Parasympathetic Co-transmission

Neuropeptide Y is a critical modulator in the autonomic nervous system, where it functions as a co-transmitter with classical neurotransmitters like noradrenaline and ATP in the sympathetic nervous system. wikipedia.orgnih.gov In the peripheral nervous system, NPY is stored in postganglionic sympathetic nerves and is co-released with norepinephrine. nih.gov

NPY also influences the parasympathetic nervous system. Research has shown that NPY released from sympathetic neurons can inhibit the effects of the vagus nerve, a key component of the parasympathetic system, on heart rate. youtube.com This "sympatho-vagal crosstalk" demonstrates NPY's role in integrating signals between the two branches of the autonomic nervous system. youtube.com

Immune System Modulation Research

NPY serves as a crucial link between the nervous and immune systems, with immune cells themselves being capable of producing and releasing NPY, allowing for autocrine and paracrine regulation. nih.gov The peptide's effects are highly context-dependent, capable of inducing either pro- or anti-inflammatory responses based on the receptor types activated and the immune cells involved. nih.gov

NPY directly modulates the function of various immune cells by acting on specific NPY receptors expressed on their surfaces. nih.gov

Monocytes and Macrophages: NPY has been identified as a chemical attractant for monocytes and macrophages in rodents. nih.gov It can influence their migration, adhesion, and phagocytic activity. nih.govnih.gov For example, endogenous NPY, by activating the Y1 receptor, can decrease the adhesion of monocytes/macrophages and promote their migration. nih.gov Adipose tissue macrophages (ATMs) have been identified as a primary source of increased NPY expression in the fat tissue of obese mice. plos.orgohsu.edu

Dendritic Cells (DCs): In vitro studies show that NPY receptor inhibition can promote the maturation of dendritic cells, suggesting an anti-inflammatory role for NPY signaling in these cells. plos.orgohsu.edu NPY can also induce human DCs to migrate. nih.gov

Lymphocytes: NPY can modulate lymphocyte function. For instance, it has been shown to facilitate the proliferation of human colonic lamina propria lymphocytes by promoting IL-1β production in monocytes. nih.gov However, in other contexts, NPY has been found to suppress the activity of Natural Killer (NK) cells, a type of lymphocyte. umich.edu

Granulocytes: NPY's effect on granulocytes is varied. It can inhibit the function of blood granulocytes via the Y1 receptor while activating splenic granulocytes. nih.gov NPY also enhances opsonin-dependent phagocytosis by human neutrophils but has little to no effect on opsonin-independent phagocytosis. nih.gov

Table 1: Summary of NPY's Direct Effects on Immune Cells

Cell Type Species/Model Key Findings Reference(s)
Monocytes/Macrophages Rodent, Human Regulates recruitment, migration, adhesion, and phagocytosis. ATMs are a source of NPY in obesity. nih.govnih.govplos.org
Dendritic Cells Murine (in vitro) NPY signaling can be anti-inflammatory, and its inhibition promotes DC maturation. plos.orgohsu.edu
Lymphocytes Human Can promote proliferation of certain lymphocyte subsets; can suppress NK cell activity. nih.govumich.edu
Granulocytes Human, Murine Effects are location-dependent; enhances opsonin-dependent phagocytosis in neutrophils. nih.gov

NPY is a potent regulator of cytokine production, which can either promote or suppress inflammation depending on the context.

In some models, NPY demonstrates pro-inflammatory effects. Under certain inflammatory stimuli, NPY can significantly increase the expression of tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophages by activating the Y1 receptor. nih.gov In human airway gland serous cells, NPY was found to increase the release of Interleukin-1β (IL-1β) at baseline and potentiate the release of cytokines like TNF-α and IL-1β in combination with inflammatory triggers like lipopolysaccharide (LPS). nih.gov

Conversely, numerous studies highlight NPY's anti-inflammatory properties. In models of endotoxemia, NPY can block monocyte induction and improve inflammatory measures. plos.org NPY has been shown to suppress the secretion of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6 in various conditions, including pulmonary fibrosis and seizures. atsjournals.org Specifically, NPY can inhibit the release of IL-1β and nitric oxide from LPS-stimulated microglial cells, an effect mediated by the Y1 receptor. nih.gov In adipose tissue, NPY produced by macrophages is thought to have anti-inflammatory effects, dampening M1 macrophage activity. plos.org

Table 2: NPY's Role in Regulating Key Inflammatory Cytokines

Cytokine Model System Effect of NPY Reference(s)
IL-1β Human Airway Cells Increased release nih.gov
IL-1β Murine Microglial Cells Inhibited release atsjournals.orgnih.gov
IL-1β Murine Pulmonary Fibrosis Model Suppressed secretion atsjournals.org
TNF-α Murine Macrophage Cell Line Increased expression via Y1R nih.gov
TNF-α Murine Seizure Model Reduced serum concentrations atsjournals.org
TNF-α Human Airway Cells Potentiated release with LPS nih.gov

NPY plays a significant role in directing the movement of immune cells and modulating their phagocytic capabilities.

Migration: NPY acts as a chemoattractant, regulating the recruitment of monocytes and macrophages in rodents under various pathological conditions. nih.gov Exogenous NPY shows significant chemotactic properties for human monocytes at physiological concentrations. nih.gov However, the effect can be inhibitory; for example, NPY has been found to inhibit the migration of RAW264.7 macrophages towards Leishmania. nih.gov In models of inflammation, NPY can also decrease the migration of granulocytes to the inflamed site. nih.gov

Phagocytosis: The influence of NPY on phagocytosis is complex and depends on the cell type and the particle being engulfed. NPY significantly enhances the phagocytosis of latex particles by mouse macrophages. nih.gov In contrast, it inhibits the phagocytic ability of RAW264.7 macrophages against Leishmania. nih.gov For granulocytes, NPY enhances the phagocytosis of opsonized particles but can have a slight inhibitory effect on non-opsonized ones. nih.gov In the central nervous system, NPY inhibits IL-1β-induced phagocytosis by microglial cells, acting via the Y1 receptor. nih.gov Studies using in vitro flow conditions have shown that immune cells like neutrophils and monocytes can effectively phagocytose particles while in circulation, a process that could be modulated by factors like NPY. biorxiv.org

Microglia, the resident immune cells of the central nervous system (CNS), are key players in neuroinflammation, and their activity is modulated by neuropeptides. nih.govnih.govmdpi.com NPY is emerging as a critical modulator of microglial responses to inflammatory conditions. nih.gov

In the presence of inflammatory stimuli like LPS, microglial cells become activated and release pro-inflammatory mediators. researchgate.netresearchgate.net NPY can counteract these processes. It has been shown to inhibit the release of inflammatory mediators from activated microglia, such as nitric oxide and IL-1β. nih.govnih.gov This action is often mediated through the Y1 receptor and may represent a feedback mechanism to control excessive inflammation in the brain. nih.gov By inhibiting microglial phagocytosis and the production of neurotoxic substances, NPY can protect neurons from injury and promote the resolution of neuroinflammation. nih.govnih.gov This suggests a neuroprotective role for NPY in the context of brain injury and neurodegenerative diseases. nih.gov

Adipose Tissue Biology Research

NPY is a significant regulator of adipose tissue physiology, influencing both energy storage and inflammation within fat depots. nih.gov While well-known for its role in the brain to stimulate feeding, NPY also acts directly on adipose tissue. nih.govnih.gov

With obesity, NPY expression is induced in adipose tissue, particularly in visceral fat. plos.orgplos.org Studies have surprisingly revealed that adipose tissue macrophages (ATMs) are the primary source of this increased NPY production in obese mice. plos.orgohsu.edu This macrophage-derived NPY can then act in an autocrine and paracrine manner to regulate the local inflammatory environment. plos.org Research suggests these effects are primarily anti-inflammatory, helping to dampen the chronic, low-grade inflammation associated with obesity. plos.orgohsu.edu

NPY also directly affects adipocytes. It is known to decrease lipolysis (the breakdown of fat) and promote adipogenesis (the formation of fat cells), processes that contribute to fat storage. nih.govnih.gov The receptors NPY1R and NPY2R are expressed in the stromal vascular fraction of adipose tissue, which contains pre-adipocytes and immune cells, indicating these cells are responsive to NPY. nih.gov In preclinical studies, NPY injection in lean mice led to an increase in adipocyte size. nih.gov This was associated with a decrease in pro-inflammatory M1-like ATMs and a reduction in circulating classical monocytes, further supporting NPY's role in modulating obesity-induced inflammation. plos.orgnih.gov

Proliferation of Adipocyte Precursor Cells

NPY has been identified as a potent mitogen for adipocyte precursor cells, also known as preadipocytes. Studies have shown that NPY stimulates the proliferation of these cells in both primary rat preadipocytes and the 3T3-L1 preadipocyte cell line. nih.gov This proliferative effect is concentration-dependent and is primarily mediated through the NPY Y1 receptor. d-nb.infonih.gov The signaling mechanism underlying this mitogenic effect involves the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. d-nb.infonih.gov

Furthermore, visceral adipose tissue (VAT) has been identified as a peripheral site of NPY biosynthesis. nih.gov Research has shown that NPY expression is significantly upregulated in the VAT of obese animal models, such as the obese Zucker rat and an early-life programmed rat model of visceral adiposity. nih.govmdpi.com This localized production of NPY within adipose tissue suggests a paracrine or autocrine loop where NPY promotes the proliferation of preadipocytes, thereby contributing to the expansion of the fat depot. nih.gov

Table 1: Research Findings on NPY and Adipocyte Precursor Cell Proliferation

Model System Key Findings Implicated Receptor/Pathway Reference(s)
Primary rat preadipocytes NPY stimulates proliferation. Y1 Receptor, ERK1/2 nih.gov
3T3-L1 preadipocytes NPY stimulates proliferation in a concentration-dependent manner. Y1 Receptor, ERK1/2 d-nb.infonih.gov
Obese Zucker rats Elevated NPY mRNA expression in visceral adipose tissue. - nih.gov
Early-life programmed rat model 6-fold upregulation of NPY mRNA and parallel rise in NPY protein in visceral adipose tissue. - nih.gov

Role in Adipose Tissue Accumulation

Beyond stimulating the proliferation of precursor cells (hyperplasia), NPY also promotes adipose tissue accumulation by encouraging adipogenesis—the process by which preadipocytes differentiate into mature, lipid-storing adipocytes (hypertrophy). nih.govd-nb.infonih.gov In various cell culture models, NPY has been shown to facilitate adipogenic differentiation. nih.gov For instance, in chicken preadipocytes, NPY treatment was associated with increased fat synthesis. nih.gov

Table 2: NPY's Role in Adipose Tissue Accumulation

Aspect Mechanism/Effect Mediating Receptors Reference(s)
Adipogenesis Promotes differentiation of preadipocytes into mature adipocytes. Y1, Y2 nih.govnih.gov
Lipid Metabolism Decreases lipolysis and promotes lipid uptake and storage in adipocytes. - plos.org
Tissue Expansion Contributes to both hyperplasia (increased cell number) and hypertrophy (increased cell size). Y1, Y2 nih.govnih.gov
Fat Graft Survival Enhances long-term survival and vascularity of human fat grafts in mice. - nih.gov

Human Embryonic Stem Cell Research

NPY and its receptors are expressed in undifferentiated human embryonic stem cells (hESCs), where they play a crucial role in fundamental stem cell biology. nih.govnih.gov

Maintenance of Self-Renewal and Undifferentiated Proliferation by NPY

Research has revealed that NPY signaling is integral to maintaining the defining characteristics of hESCs: self-renewal and pluripotency. nih.gov Undifferentiated hESCs express NPY along with its Y1 and Y5 receptors. nih.govnih.gov Exogenous NPY has been shown to support the long-term growth and proliferation of undifferentiated hESCs, even in the absence of traditional feeder cell layers. nih.govnih.gov

The inhibition of NPY signaling, through the use of selective antagonists for either the Y1 or Y5 receptor, leads to a reduction in the self-renewal and proliferation of these cells. nih.gov This indicates that an endogenous NPY signaling loop is active and necessary for maintaining the undifferentiated state. nih.gov The ability of NPY to support hESC culture has practical applications, facilitating the development of chemically defined, xeno-free culture systems for the large-scale propagation of these valuable cells. nih.govnih.gov

Signaling Pathways (AKT, ERK1/2, CREB) Involved in NPY-Mediated Stem Cell Regulation

The regulatory effects of NPY on hESCs are mediated by specific intracellular signaling pathways. The activation of the AKT (also known as Protein Kinase B) and ERK1/2 pathways is a key component of NPY's pro-survival and pro-proliferation effects. nih.govnih.gov Studies have shown that NPY-mediated activation of both the Y1 and Y5 receptors converges on these two pathways to support hESC self-renewal. nih.gov

Additionally, NPY signaling activates the cAMP-response element-binding (CREB) protein, a transcription factor crucial for many cellular processes. nih.gov Interestingly, the activation of CREB in hESCs by NPY appears to be mediated exclusively through the Y1 receptor, and not the Y5 receptor. nih.gov These findings delineate a complex signaling network through which NPY exerts its control over the fundamental properties of human embryonic stem cells. nih.gov

Table 3: Signaling in NPY-Mediated hESC Regulation

Signaling Pathway Role in hESCs NPY Receptor(s) Involved Reference(s)
AKT (Protein Kinase B) Mediates NPY-induced self-renewal and proliferation. Y1, Y5 nih.govnih.gov
ERK1/2 Mediates NPY-induced self-renewal and proliferation. Y1, Y5 nih.govnih.gov
CREB NPY-induced activation is involved in maintaining the undifferentiated state. Y1 nih.govnih.gov

Compound Reference Table

Compound Name
Neuropeptide Y (NPY)
NPY Y1 receptor antagonist
NPY Y5 receptor antagonist
AKT (Protein Kinase B)
ERK1/2 (Extracellular signal-regulated kinases 1/2)

Advanced Research Methodologies and Experimental Models for Studying Neuropeptide Y 29 64 , Amide, Human Tfa

In Vitro Experimental Paradigms

In vitro models provide a controlled environment to investigate the molecular and cellular mechanisms of Neuropeptide Y (29-64), amide, human TFA at a fundamental level.

Utilization of Various Cell Culture Models

A diverse array of cell culture models is instrumental in studying the effects of Neuropeptide Y fragments. These models allow for the detailed examination of cellular responses in a simplified and manipulable system.

Primary Neuronal Cultures: These cultures, derived directly from brain tissue, offer a physiologically relevant model to study the neuroprotective effects of NPY and its fragments. molnova.cnmedchemexpress.com For instance, studies have shown that this compound can protect rat cortical neurons from β-Amyloid toxicity, a hallmark of Alzheimer's disease. molnova.cnmedchemexpress.commedchemexpress.com

Neuroblastoma Cell Lines: Human neuroblastoma cell lines, such as SK-N-MC and SK-N-BE(2), are valuable tools as they selectively express different NPY receptor subtypes. miami.edu The SH-SY5Y dopaminergic neuroblastoma cell line has been used to demonstrate the protective effects of NPY against neurotoxins. nih.gov

Human Embryonic Stem Cells: The development of human induced pluripotent stem cell (iPSC)-derived neurons provides a powerful model to study human-specific aspects of NPY signaling and its role in development and disease. researchgate.net

Endothelial Cells: The angiogenic properties of NPY are investigated using endothelial cell cultures. These studies have helped to elucidate the role of NPY and its receptors, particularly the Y2 receptor, in blood vessel formation. nih.gov

Immune Cell Lines: The immunomodulatory functions of NPY can be explored using various immune cell lines, helping to understand its role in inflammation and immune responses.

Interactive Table 1: Cell Culture Models in Neuropeptide Y Research

Cell ModelTypeKey Application in NPY ResearchRelevant Findings
Primary Cortical NeuronsPrimary CultureInvestigating neuroprotective effects against β-Amyloid toxicity. molnova.cnmedchemexpress.comNPY (29-64) protects neurons from toxicity. molnova.cnmedchemexpress.com
SK-N-MCNeuroblastoma LineStudying Y1 receptor binding and signaling. miami.eduSelectively expresses Y1-type receptors. miami.edu
SK-N-BE(2)Neuroblastoma LineInvestigating Y2 receptor binding and signaling. miami.eduSelectively expresses Y2-type receptors. miami.edu
SH-SY5YNeuroblastoma LineExamining neuroprotection from toxins like 6-hydroxydopamine. nih.govNPY protects against induced toxicity. nih.gov
iPSC-derived NeuronsStem Cell ModelModeling human-specific neuronal responses to NPY. researchgate.netCan be engineered to respond to various hormones. researchgate.net
Endothelial CellsPrimary/Cell LineStudying the role of NPY in angiogenesis. nih.govY2 receptor mediates NPY's angiogenic response. nih.gov

Receptor Expression and Functional Assays

To understand how this compound exerts its effects, it is crucial to study its interaction with its receptors.

Radioligand Binding Assays: These assays are a cornerstone for determining the binding affinities of NPY fragments to different Y receptor subtypes. acs.org They have been used to characterize the binding of various NPY analogs and fragments to receptors expressed in cultured cells. miami.edu However, the use of radiolabeled ligands comes with safety and cost considerations, leading to the development of alternative methods. nih.gov

Reporter Gene Assays: These assays are used to measure the functional consequences of receptor activation. For example, they can be used to quantify the inhibition of cAMP production, a common downstream effect of NPY receptor activation. nih.gov

Biochemical and Molecular Analyses

A variety of biochemical and molecular techniques are employed to dissect the signaling pathways activated by this compound.

Western Blot for Phosphorylation States: This technique is used to detect the activation of downstream signaling molecules, such as the phosphorylation of ERK1/2 and Akt, which are involved in cell survival pathways stimulated by NPY. nih.gov

ELISA for Secreted Factors: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to measure the levels of secreted factors, such as nerve growth factor (NGF), which can be modulated by NPY treatment in neuronal cultures. molnova.cnmedchemexpress.com

In Vivo Preclinical Animal Models

Animal models are indispensable for studying the systemic and behavioral effects of this compound in a whole-organism context.

Generation and Application of Genetically Modified Animal Models

Genetically modified animals have revolutionized NPY research, allowing for the precise dissection of the roles of NPY and its receptors. capes.gov.brnih.gov

NPY Knockout Models: Mice lacking the NPY gene have been instrumental in understanding its role in feeding, anxiety, and other behaviors. capes.gov.brnih.govpnas.org

Receptor-Specific Knockout/Overexpression Models: The generation of mice lacking specific NPY receptors (Y1, Y2, Y5) has helped to delineate the individual contributions of each receptor to the diverse physiological effects of NPY. nih.govcapes.gov.brnih.gov Conversely, models overexpressing specific receptors can reveal the consequences of enhanced NPY signaling. nih.gov Studies using Y2 receptor deficient mice have been crucial in demonstrating the Y2-mediated neuroprotective effects of NPY. nih.gov

Use of Transgenic Animal Models in Research

Transgenic models that express reporter genes under the control of the NPY promoter provide powerful tools for visualizing and studying NPY-expressing neurons.

GFP-Expressing NPY Neurons: Transgenic animals expressing Green Fluorescent Protein (GFP) in NPY neurons allow for the direct visualization and isolation of these cells for further study. While not explicitly detailed for NPY (29-64) in the provided context, this technology is a key part of NPY research.

Transgenic Rat Models: The development of NPY-transgenic rats has provided a valuable model for studying the role of endogenous NPY in stress and anxiety-related behaviors, complementing studies in mice. pnas.org

Interactive Table 2: Genetically Modified Animal Models in NPY Research

Model TypeGenetic ModificationResearch ApplicationKey Findings
NPY Knockout MiceDeletion of the NPY gene. capes.gov.brnih.govStudying the role of NPY in feeding, anxiety, and metabolism. pnas.orgNPY deficiency can lead to altered feeding responses. pnas.org
Y1 Receptor Knockout MiceDeletion of the Y1 receptor gene. capes.gov.brnih.govInvestigating the specific functions mediated by the Y1 receptor.Helps to isolate the roles of other NPY receptors.
Y2 Receptor Knockout MiceDeletion of the Y2 receptor gene. capes.gov.brnih.govnih.govDetermining the involvement of the Y2 receptor in NPY's effects. nih.govNPY's neuroprotective effects are mediated through the Y2 receptor. nih.gov
NPY Overexpressing MiceIncreased expression of the NPY gene. nih.govExamining the consequences of elevated NPY levels. nih.govCan lead to metabolic disturbances like increased adiposity. nih.gov
NPY Transgenic RatsOverexpression of the NPY gene. pnas.orgStudying the role of NPY in stress and learning in a different species. pnas.orgShowed attenuated sensitivity to stress and impaired spatial learning. pnas.org

Pharmacological Intervention Studies Utilizing Selective Agonists and Antagonists

Pharmacological tools, including selective agonists and antagonists for NPY receptors, are indispensable for dissecting the specific contributions of receptor subtypes (Y1, Y2, Y4, Y5) to various biological processes. These studies involve administering compounds that either mimic the action of endogenous NPY at a specific receptor or block it, allowing researchers to link receptor activity to physiological outcomes.

For instance, the Y1 receptor has been extensively studied using antagonists like BIBP3226 and BIBO3304. nih.gov In animal models, the administration of Y1 antagonists has been shown to prevent the food intake induced by NPY. aging-us.com Conversely, selective Y1 agonists, such as [Leu31,Pro34]-NPY, are used to probe the receptor's role in processes like anxiety and blood pressure regulation. oup.com

The Y2 receptor, often acting as a presynaptic autoreceptor to inhibit neurotransmitter release, is frequently studied using the selective antagonist BIIE0246. nih.gov Studies using BIIE0246 have demonstrated that blocking Y2 receptors can reverse NPY's inhibitory effects on neuroinflammation. nih.gov Selective agonists for the Y2 receptor include N-terminal truncated fragments like NPY(3-36) and NPY(13-36). mdpi.com

The Y5 receptor, often termed the "feeding receptor," has been a primary target for developing anti-obesity drugs. nih.gov Potent and selective Y5 antagonists have been developed and tested in rodent models of obesity, with some, like MK-0557, advancing to clinical trials. nih.gov

Research on C-terminal fragments has revealed that while they have little affinity for vascular NPY receptors, they can induce histamine (B1213489) release from mast cells, a mechanism distinct from the classical Y1/Y2 receptor pathways. nih.govnih.gov

Interactive Table: Selective Ligands for NPY Receptors in Research Below is a sortable and searchable table of commonly used selective agonists and antagonists in NPY research.

Compound NameReceptor Target(s)TypeCommon Research Area
BIBP3226Y1AntagonistFeeding, Anxiety, Cancer
BIBO3304Y1AntagonistOsteoporosis, Feeding
BIIE0246Y2AntagonistNeuroinflammation, Reproduction
[Leu31,Pro34]-NPYY1AgonistAnxiety, Blood Pressure
NPY(3-36)Y2AgonistAppetite, Neurotransmission
NPY(13-36)Y2AgonistAppetite, Neurotransmission
CGP71683AY5AntagonistFeeding, Obesity
MK-0557Y5AntagonistObesity

Note: While these tools are pivotal for studying the NPY system, specific pharmacological intervention studies focusing on the "this compound" fragment are not documented in current scientific literature.

Specialized Administration Routes for Research in Animal Models (e.g., Intracerebroventricular, Intranasal, Intravenous)

The route of administration is a critical variable in NPY research, determining whether the peptide acts centrally or peripherally.

Intracerebroventricular (ICV) Administration: This method involves injecting NPY or its analogs directly into the cerebral ventricles, bypassing the blood-brain barrier to act on the central nervous system. ICV administration of NPY is a potent method to study its effects on energy metabolism and feeding behavior. oup.com Studies have shown that ICV NPY infusion acutely alters the expression of metabolic genes in the liver, adipose tissue, and muscle, shifting the body's metabolism towards energy storage. oup.com This route has also been used to demonstrate NPY's ability to induce hepatic insulin (B600854) resistance via sympathetic nerves and to influence the reproductive axis, effects that can be blocked by co-administration of receptor antagonists. nih.goviranjournals.ir

Intranasal Administration: As a non-invasive method for delivering peptides to the brain, intranasal administration has gained significant interest. clinicaltrials.govclinicaltrials.gov Studies in both rodents and humans have explored this route. nih.govoup.com In animal models of stress, intranasally administered NPY has shown antidepressant-like and anxiolytic effects, reducing immobilization time in forced swim tests and lowering stress hormone levels. nih.govsemanticscholar.org Research in healthy human volunteers has also been conducted to evaluate the systemic absorption and central nervous system penetration of NPY following intranasal delivery. clinicaltrials.gov

Intravenous (IV) Administration: IV injection is used to study the systemic and peripheral effects of NPY. Early studies using IV administration of NPY revealed its potent vasoconstrictor properties. youtube.com Subsequent research using C-terminal NPY fragments like NPY(18-36) and NPY(22-36) showed that they can cause a drop in blood pressure (vasodepression) by triggering histamine release, a peripheral effect. nih.gov IV administration has also been used to demonstrate the sleep-promoting effects of NPY in humans. nih.gov

Note: Although these administration routes are standard in NPY research, studies specifically detailing the effects of "this compound" via these routes are not available in published literature.

Omics Approaches in Neuropeptide Y Research

"Omics" technologies provide a system-wide view of the molecular changes associated with NPY signaling, offering deep insights into its complex regulatory networks.

Transcriptomics and Gene Expression Profiling

Transcriptomics, the study of the complete set of RNA transcripts, is used to identify how NPY signaling alters gene expression. Microarray and RNA-sequencing studies have been pivotal in understanding NPY's function. For example, gene expression profiling of hypothalamic neurons has identified specific transcription factors and downstream genes that mediate NPY's potent effects on energy balance. oup.com In cancer research, transcriptomic analysis has helped correlate the expression of NPY receptors with disease prognosis and has revealed that NPY can regulate tumorigenesis by modulating the expression of microRNAs, such as miR-375, which in turn affects cell proliferation and survival pathways. mdpi.comnih.gov Furthermore, single-cell transcriptomics in the cortex has revealed dense, overlapping networks of neuropeptide expression, showing that nearly all cortical neurons express genes for neuropeptide precursors and their corresponding receptors, including those for NPY. nih.gov

Proteomics and Metabolomics in NPY Signaling Investigations

Proteomics and metabolomics analyze the entire complement of proteins and metabolites, respectively, providing a functional readout of cellular activity. Mass spectrometry-based proteomics can quantify changes in protein levels in response to NPY, identifying key signaling pathways. wisc.edunih.gov For example, NPY has been shown to induce the phosphorylation of proteins like Akt and to cause the nuclear translocation of β-catenin, promoting cell survival and proliferation. nih.gov

Metabolomics has been used to study the metabolic consequences of NPY receptor activation. In human neuroblastoma cells, which highly express the Y2 receptor, activation by NPY was found to increase glycolysis (the Warburg effect) and deplete intracellular nutrients by converting glucose to lactate, glycine, and alanine. researchgate.net This metabolic shift could be reversed by the Y2 receptor antagonist BIIE0246, directly linking Y2 signaling to cellular metabolism. researchgate.net

Note: These omics approaches have greatly advanced our understanding of the NPY system. However, specific transcriptomic, proteomic, or metabolomic studies of "this compound" have not been reported.

Advanced Imaging Techniques for Neuropeptide Y System Studies

Advanced imaging allows for the non-invasive visualization and quantification of the NPY system's components in living organisms.

Positron Emission Tomography (PET) Imaging for NPY Receptor Distribution and Occupancy in Preclinical Models

Positron Emission Tomography (PET) is a powerful molecular imaging technique that uses radiolabeled molecules (radiotracers) to map the distribution and density of specific targets, such as NPY receptors, in vivo. nih.govsnmjournals.org The development of selective, high-affinity PET radiotracers for NPY receptors has enabled significant insights into their roles in both health and disease. nih.gov

PET imaging is particularly valuable for studying receptor distribution in the brain and for assessing receptor expression in tumors. For example, various radiolabeled antagonists and peptide analogs have been developed to image Y1 receptors, which are overexpressed in several cancers, including breast cancer. nih.gov Similarly, PET tracers for the Y2 receptor have been developed and evaluated in animal models like pigs to map their distribution in the brain, which is relevant for studying obesity and neurological disorders. nih.gov PET can also be used in drug development for receptor occupancy studies, which determine the extent to which a therapeutic drug binds to its target receptor at various doses. nih.gov

Interactive Table: PET Radiotracers for NPY System Imaging The following sortable and searchable table lists examples of radiotracers developed for preclinical imaging of the NPY system.

RadiotracerTarget ReceptorIsotopeResearch Application
[18F]Y1-973Y1Fluorine-18Brain imaging, Receptor occupancy
[18F]5b (glycopeptide)Y1Fluorine-18Tumor imaging (breast cancer)
N-[11C-methyl]-JNJ-31020028Y2Carbon-11Brain imaging (obesity, neurologic disease)
99mTc-NPY analogsY1Technetium-99mTumor imaging (scintimammography)

Note: While PET imaging is a key methodology for the NPY system, there are no published studies on the development or use of a PET tracer based on the "this compound" fragment.

Fluorescence Imaging for Peptide Tracking and Localization in Tissues

Fluorescence imaging is a cornerstone technique for visualizing the distribution and localization of peptides within complex biological environments. This methodology involves the covalent attachment of a fluorescent molecule, or fluorophore, to a peptide of interest, enabling its detection via fluorescence microscopy. genscript.com For Neuropeptide Y (NPY) and its fragments, this approach provides invaluable insights into peptide-protein interactions, receptor localization, and cellular uptake. genscript.com

Researchers have successfully synthesized and utilized fluorescently labeled analogues of NPY to characterize cells that express NPY receptor subtypes. nih.gov By conjugating fluorophores such as Cyanine 3 (Cy3) to NPY or its selective analogues, scientists can trace the peptides and identify specific receptor subtypes without relying on radioactivity. nih.gov For example, Y1-selective Cy3-[Pro34] NPY and Y2-selective Cy3-[Ahx5-24] NPY have been used to specifically label cells expressing the Y1 and Y2 receptors, respectively. nih.gov The binding of these fluorescent analogues to their receptors is both reversible and specific. nih.gov

Advanced imaging techniques, including confocal laser-scanning microscopy and whole-brain clearing methods, are employed to visualize these fluorescently tagged peptides in tissues. lifecanvastech.comnih.govfrontiersin.org Confocal microscopy, with its optical sectioning capability, is a key tool for the 3D characterization of neurons and the validation of antibody staining in brain tissue. nih.gov It allows for the detailed visualization of NPY-expressing neurons and their processes. frontiersin.org Furthermore, techniques that permit whole-brain imaging enable the comprehensive anatomical mapping of NPY pathways, which is critical for understanding the widespread effects of this neuropeptide system. lifecanvastech.com Genetically encoded reporters, such as NPY fused with pH-sensitive fluorescent proteins (pHluorins), have also been developed to visualize the exocytosis of single large dense-core vesicles containing NPY, offering high spatiotemporal resolution of peptide release. yulonglilab.org

These imaging studies are crucial for characterizing the diverse roles of NPY in various physiological systems and for evaluating its therapeutic potential. lifecanvastech.com The ability to directly visualize peptide localization helps to elucidate the molecular mechanisms underlying NPY's functions in the central and peripheral nervous systems. lifecanvastech.comnih.gov

Table 1: Examples of Fluorescently Labeled Peptides for NPY Receptor Studies

Labeled Peptide/Probe Fluorescent Label Target Receptor(s) Application Reference(s)
Cy3-NPY Cyanine 3 (Cy3) Y1/Y2 Receptors Labeling cells expressing Y1 and Y2 receptors. nih.gov
Cy3-[Pro34] NPY Cyanine 3 (Cy3) Y1 Receptor (Selective) Selective labeling and tracing of Y1 receptors in tissues. nih.gov
Cy3-[Ahx5-24] NPY Cyanine 3 (Cy3) Y2 Receptor (Selective) Selective labeling and tracing of Y2 receptors in tissues. nih.gov
Fluorescent Cyclic Peptides Sulfo-Cy5, Cy3B, Py-1 Y4 Receptor High-affinity probes for flow cytometry, fluorescence anisotropy, and single-molecule tracking. acs.orgnih.gov
NPY-pHluorin pHluorin (GFP-based) N/A (Vesicle Release) Imaging exocytosis and recycling of NPY-containing vesicles. yulonglilab.org
FITC-Ahx-Peptide FITC (Fluorescein isothiocyanate) General Peptide Labeling General peptide tracking and localization studies. genscript.com

Methodological Considerations and Future Directions in Preclinical Research

Research on the Development of Novel Peptide Analogues and Small Molecule Modulators for NPY Receptors

The development of selective ligands for Neuropeptide Y (NPY) receptors is a primary focus of preclinical research, aimed at dissecting the specific physiological roles of each receptor subtype (Y1, Y2, Y4, Y5) and developing targeted therapeutics. nih.govembopress.orgnih.gov Research efforts are broadly categorized into two main areas: the creation of novel peptide analogues with altered receptor selectivity and the discovery of non-peptide, small molecule modulators. nih.govnih.gov

Peptide Analogues: Scientists systematically modify the 36-amino acid sequence of NPY to create analogues with enhanced selectivity for a specific receptor subtype. nih.gov These modifications can involve substituting key amino acids to alter the peptide's conformation and binding properties. nih.gov A significant achievement in this area was the development of the first NPY-based analogues with a strong preference for the Y1 receptor, which previously lacked highly selective agonists. nih.gov For instance, the analogue [Phe7,Pro34]pNPY demonstrated a greater than 3000-fold preference for the Y1 receptor over the Y2 and Y5 subtypes, while maintaining subnanomolar binding affinity. nih.gov Other modifications, such as variations at position 6 or within the 20-23 region, have also yielded analogues with significant Y1 preference. nih.gov Conversely, creating a disulfide bridge, as in cyclo S-S [Cys20,Cys24]pNPY, resulted in a highly selective ligand for the Y2 receptor. nih.gov These selective peptide tools are instrumental in clarifying the distinct physiological functions mediated by each receptor subtype. nih.govacs.org

Small Molecule Modulators: In parallel with peptide engineering, there is a growing effort to identify small molecule compounds that can modulate NPY receptor activity. embopress.orgnih.gov Unlike peptide-based drugs, small molecules often have more favorable pharmacokinetic properties. The discovery of small molecule modulators has been challenging, but recent high-throughput screening efforts have yielded promising results. nih.govnih.gov A notable example is the identification of compounds derived from the Niclosamide scaffold that act as positive allosteric modulators (PAMs) of the human Y4 receptor. nih.govnih.gov These molecules increase the receptor's activity in response to its natural ligand, pancreatic polypeptide, and represent a potential therapeutic avenue for metabolic disorders. nih.gov However, the development of small molecule NPY receptor therapeutics has been slow, and several candidates, such as the Y5 receptor antagonists MK-0557 and velneperit, failed to show clinical efficacy for obesity. embopress.orgnih.gov The continued development of both selective peptide analogues and novel small molecule modulators is essential for advancing the therapeutic potential of the NPY system. nih.gov

Table 2: Examples of Novel NPY Receptor Ligands in Preclinical Research

Compound Name/Class Type Target Receptor(s) Key Research Finding Reference(s)
[Phe7,Pro34]pNPY Peptide Analogue (Agonist) Y1 Receptor (Preferential) Exhibits >3000-fold selectivity for Y1 over Y2/Y5 receptors. nih.gov
[Arg6,Pro34]pNPY Peptide Analogue (Agonist) Y1 Receptor (Preferential) Shows significant Y1-receptor preference (1:400-1:2000). nih.gov
cyclo S-S [Cys20,Cys24]pNPY Peptide Analogue (Agonist) Y2 Receptor (Selective) Highly selective ligand for the Y2 receptor. nih.gov
Niclosamide Analogues Small Molecule (PAM) Y4 Receptor First identified positive allosteric modulators for the Y4 receptor. nih.govnih.gov
Obinepitide (TM30338) Peptide Analogue (Agonist) Y2/Y4 Receptors Dual agonist that entered Phase I/II clinical trials for obesity. embopress.orgnih.gov

Addressing Challenges in Peptide Delivery to Specific Tissues and Brain Regions in Experimental Models

The therapeutic application of peptides, including fragments of Neuropeptide Y, is significantly hampered by challenges related to their delivery to target tissues, particularly the central nervous system (CNS). nih.govacs.org These challenges stem from the inherent physicochemical properties of peptides, such as their large molecular size, susceptibility to enzymatic degradation, and poor membrane permeability. nih.govmdpi.com

A primary obstacle in CNS-targeted therapy is the blood-brain barrier (BBB), a highly selective endothelial layer that protects the brain by strictly regulating the passage of substances from the bloodstream. nih.govnih.gov The vast majority of peptides and protein therapeutics are effectively excluded from the brain, with only an estimated 0.1% or less of peripherally administered antibodies reaching the CNS. nih.gov Beyond the BBB, peptides face degradation by proteases in the blood and other tissues, leading to a short plasma half-life and reduced bioavailability. acs.orgmdpi.com

To overcome these barriers, several innovative delivery strategies are under investigation in preclinical models:

Chimeric Peptides and the 'Trojan Horse' Strategy: This approach involves creating a chimeric peptide by linking the non-transportable therapeutic peptide to a transport vector that can cross the BBB. researchgate.netdtic.mil These vectors are typically molecules that hijack natural transport mechanisms, such as receptor-mediated transcytosis (RMT). acs.orgnih.gov For example, a peptide can be coupled to an antibody that targets the transferrin receptor, which is abundant on brain capillary endothelial cells, thereby shuttling the therapeutic cargo into the brain. nih.govresearchgate.net

Cell-Penetrating Peptides (CPPs): CPPs are short peptides capable of traversing cell membranes and facilitating the intracellular delivery of various molecular cargoes, including other peptides. mdpi.comnih.gov They can be conjugated to a therapeutic peptide to enhance its uptake into cells and tissues. mdpi.com The Tat peptide, derived from the HIV-1 virus, is a well-studied example of a CPP used to transport molecules into the CNS. nih.gov

Nanoparticle-Based Carriers: Encapsulating peptides within nanocarriers, such as liposomes, polymeric nanoparticles, or exosomes, can protect them from enzymatic degradation and improve their pharmacokinetic profile. nih.govresearchgate.net The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies or specific peptides) to direct them to specific tissues or to facilitate transport across the BBB. nih.govyoutube.com

Chemical Modifications: Altering the chemical structure of a peptide can improve its stability and permeability. nih.gov Strategies include swapping natural L-amino acids for their D-enantiomers to resist proteolysis, cyclizing the peptide backbone, or attaching lipid moieties (lipidization) to enhance membrane interaction. mdpi.comnih.govresearchgate.net

Addressing these delivery challenges is critical for translating the therapeutic potential of NPY fragments and other peptides from preclinical models to clinical applications. nih.govresearchgate.net

Table 3: Overview of Peptide Delivery Challenges and Preclinical Strategies

Challenge Description Experimental Strategy Mechanism of Action Reference(s)
Blood-Brain Barrier (BBB) A highly selective barrier that restricts the passage of most peptides into the central nervous system. Chimeric Peptides / "Trojan Horse" Coupling the peptide to a vector (e.g., transferrin receptor antibody) that undergoes receptor-mediated transcytosis across the BBB. nih.govresearchgate.netdtic.milthermofisher.com
Enzymatic Degradation Peptides are rapidly broken down by proteases in the blood and tissues, leading to a short half-life. Nanocarrier Encapsulation Encapsulating the peptide in nanoparticles (e.g., liposomes) protects it from enzymatic attack. nih.govresearchgate.net
Poor Membrane Permeability The size and hydrophilic nature of many peptides prevent them from easily crossing cell membranes. Cell-Penetrating Peptides (CPPs) Conjugating the therapeutic peptide to a CPP facilitates its translocation across plasma membranes. mdpi.comnih.gov
Low Bioavailability A combination of degradation and poor absorption results in low concentrations of the active peptide reaching the target site. Chemical Modifications (e.g., PEGylation, Lipidization) Modifying the peptide structure to increase stability, solubility, and membrane interaction. acs.orgnih.gov

| Non-Specific Distribution | Peptides administered systemically can distribute to non-target tissues, potentially causing off-target effects. | Targeted Delivery Systems | Functionalizing carriers (e.g., nanoparticles) with ligands that bind to receptors specifically expressed on target cells. | nih.govyoutube.comnih.gov |

Table of Mentioned Compounds

Q & A

Q. How can researchers determine the purity and structural integrity of Neuropeptide Y (29-64), amide, human TFA for experimental use?

To confirm purity and structural integrity, use high-performance liquid chromatography (HPLC) to assess purity (≥98% is standard) and mass spectrometry (MS) to verify molecular weight (4385.7 g/mol reported in most sources). Always request a Certificate of Analysis (COA) from suppliers for batch-specific data. Discrepancies in reported molecular weights (e.g., 4272.7 vs. 4385.7 g/mol) should prompt independent validation via MS .

Q. What are the recommended storage and handling protocols for this peptide?

Store lyophilized powder at -20°C in a moisture-free environment. For solutions, use -80°C for long-term storage (up to 1 year) and avoid repeated freeze-thaw cycles. Prepare aliquots to minimize degradation. For reconstitution, use solvents like DMSO or sterile water, and sonicate at 37°C if solubility is low .

Q. Which experimental models are validated for studying this peptide’s neuroprotective effects against β-amyloid toxicity?

The rat cortical neuron model exposed to Aβ25-35 is widely used. Design experiments with pre-treatment (1–10 µM peptide) to assess protection via viability assays (e.g., MTT, LDH release). Include controls for Aβ-induced toxicity and vehicle effects .

Q. What is the proposed mechanism of neuroprotection against β-amyloid toxicity?

The peptide may block Aβ aggregation or interact with neuropeptide Y receptors (NPYRs) , modulating downstream pathways like apoptosis or oxidative stress. Use receptor antagonists (e.g., Velneperit for NPY-Y5) to validate receptor-specific effects .

Advanced Research Questions

Q. How can batch-to-batch variability in peptide synthesis impact experimental reproducibility?

Research-grade peptides often exhibit variability in TFA content , water content, and impurities. Request peptide content analysis and Karl Fischer (KF) titration to quantify water. For cell-based assays, consider alternative salts (e.g., acetate) to minimize TFA interference .

Q. What strategies optimize solubility for in vivo or cell-based studies?

Dissolve the peptide in DMSO (14 mg/mL at 25°C with sonication) and dilute in PBS or culture media. For in vivo use, prepare a formulation with PEG300 and Tween 80 to enhance stability. Validate solubility post-reconstitution via dynamic light scattering (DLS) .

Q. How does residual TFA affect experimental outcomes, and how can this be mitigated?

TFA can alter pH, ion channels, or receptor binding. For sensitive assays (e.g., electrophysiology), request TFA content analysis or use alternative salts. Dialysis or lyophilization with acetic acid can reduce TFA levels .

Q. How to differentiate the effects of Neuropeptide Y (29-64) from full-length Neuropeptide Y (1-36)?

Compare the fragment’s activity with full-length NPY in receptor-binding assays (e.g., NPY-Y2/Y4). Use truncation mutants or competitive inhibitors to identify critical residues. Note that the (29-64) fragment lacks the N-terminal receptor-binding domain, suggesting distinct mechanisms .

Q. What are best practices for designing dose-response studies in neuroprotection assays?

Use a logarithmic concentration range (0.1–100 µM) to capture EC50 values. Include time-course analyses (e.g., 24–72 hours post-Aβ exposure) and validate results with orthogonal methods (e.g., caspase-3 activation for apoptosis) .

Q. How to address discrepancies in reported molecular weights or purity across suppliers?

Cross-validate using MALDI-TOF MS for molecular weight and HPLC-MS for purity. Discrepancies may arise from synthesis errors or salt forms (e.g., TFA vs. acetate). Always source peptides from suppliers providing detailed QC data .

Q. What methods are recommended for tracking peptide-protein interactions in neuroprotection studies?

Use biotinylated Neuropeptide Y (29-64) (N-terminal modification recommended for synthesis efficiency) with streptavidin pull-down assays or surface plasmon resonance (SPR). Validate interactions via co-immunoprecipitation or fluorescence anisotropy .

Key Notes for Experimental Design

  • Contradiction Alert : Molecular weight discrepancies (e.g., 4272.7 vs. 4385.7 g/mol) require independent validation.
  • TFA Consideration : Measure TFA content if studying ion channels or receptor kinetics.
  • Fragment Specificity : The (29-64) fragment may act via non-canonical pathways; include full-length NPY controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.